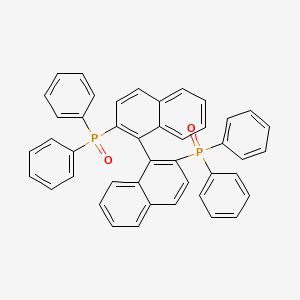

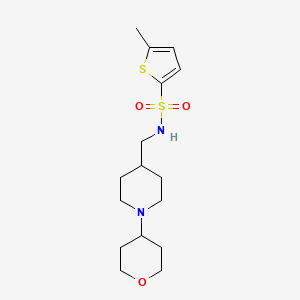

Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

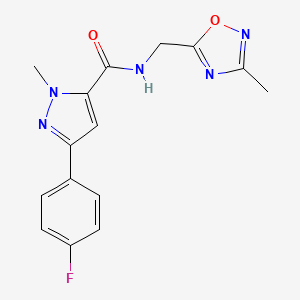

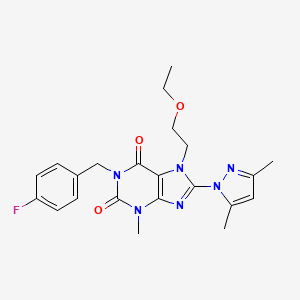

Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Synthesis Analysis

While specific synthesis methods for “Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate” are not available, phenylpiperidines and their analogues can be manufactured via a variety of different synthesis methods . These methods often involve the use of specific precursor chemicals .Molecular Structure Analysis

The molecular structure of phenylpiperidines involves a benzene ring bound to a piperidine ring . This is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .Applications De Recherche Scientifique

Chemical Synthesis and Medicinal Chemistry Applications

Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate and related compounds have been explored extensively in the realm of medicinal chemistry and chemical synthesis. For example, the compound has been utilized in the synthesis of oxindoles via palladium-catalyzed C-H functionalization, highlighting its utility in creating complex organic molecules potentially relevant for pharmacological applications (Magano et al., 2014). This methodology underlines the compound's significance in constructing biologically active molecules, offering pathways to new therapeutic agents.

Antimicrobial and Anti-inflammatory Research

In antimicrobial research, novel piperidine-4-carboxamide derivatives have been synthesized and characterized, showing significant anti-angiogenic and DNA cleavage activities. These activities suggest their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects, which could be critical in the development of new cancer treatments (Kambappa et al., 2017).

Neuroprotection and CNS Activity

Compounds structurally related to this compound have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists. One such compound, CP-101,606, has been shown to protect cultured hippocampal neurons from glutamate toxicity, suggesting a promising avenue for neuroprotective therapy potentially applicable in conditions such as stroke or neurodegenerative diseases (Chenard et al., 1995).

Role in Cancer Research

Piperidine derivatives are also investigated for their roles in cancer research, particularly as inhibitors of soluble epoxide hydrolase, which is critical for the development of new therapeutic strategies against various types of cancer (Thalji et al., 2013). The exploration of these compounds underscores their importance in discovering novel pathways and targets for cancer treatment.

Mécanisme D'action

Target of Action

Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate is a derivative of piperidine . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Phenylpiperidines, a related class of compounds, have been associated with a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Biochemical Pathways

It’s worth noting that piperidine derivatives have been associated with a variety of pharmacological applications .

Propriétés

IUPAC Name |

phenyl 4-[[(2-chlorobenzoyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O3/c21-18-9-5-4-8-17(18)19(24)22-14-15-10-12-23(13-11-15)20(25)26-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZKRZWGZVERMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)C(=O)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine](/img/structure/B2377662.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2377674.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2377676.png)

![2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B2377678.png)

![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2377682.png)